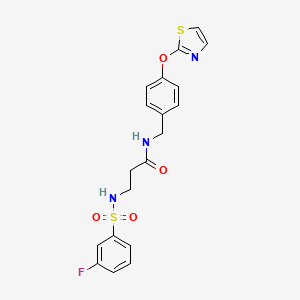

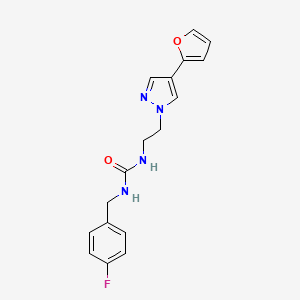

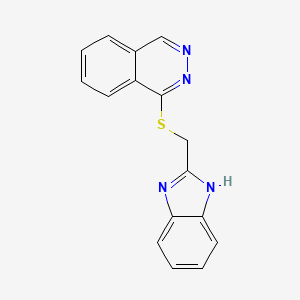

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as Furan-2-yl-thiazepan and has a unique chemical structure that makes it an interesting target for further investigation.

Scientific Research Applications

Synthesis and Structural Analysis

One significant area of research involves the synthesis and structural elucidation of furan derivatives. For example, studies have been conducted on the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology stands out for its good yields, high selectivity, low catalyst loading, and faster reaction times, with product structures established through nOe studies and X-ray crystallography (B. Reddy et al., 2012).

Antimicrobial Activities

Another crucial area of investigation is the antimicrobial properties of furan derivatives. Research into novel furan derivatives from a mangrove-derived endophytic fungus has led to the identification of compounds with potential antimicrobial activities. These compounds' structures were elucidated using NMR spectroscopy and HRESIMS measurements, indicating a diverse range of furan-based structures with biological activity potential (Liang-Liang Chen et al., 2017).

Anticancer and Antiangiogenic Activities

Research on furan derivatives also extends to anticancer and antiangiogenic activities. Novel Danshen methoxybenzo[b]furan derivatives have been examined for their ability to antagonize adipogenic differentiation and production of inflammatory adipokines, indicating potential utility in managing obesity-associated inflammatory and metabolic diseases (H. Sung et al., 2010). Additionally, the design and synthesis of novel 3-arylaminobenzofuran derivatives have shown promise in targeting cancer cells and inhibiting tubulin polymerization, highlighting their potential as anticancer agents (R. Romagnoli et al., 2015).

Antioxidant Activities

Furan derivatives have also been explored for their antioxidative properties. Phenylpropanoids isolated from berries of Pimenta dioica, including furan derivatives, have demonstrated significant antioxidative effects, inhibiting the autoxidation of linoleic acid. This research underscores the potential of furan derivatives as natural antioxidants (H. Kikuzaki et al., 1999).

properties

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-22-16-7-4-15(5-8-16)6-9-19(21)20-11-10-18(24-14-12-20)17-3-2-13-23-17/h2-5,7-8,13,18H,6,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRXAWMBVJFISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(SCC2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)

![(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone](/img/structure/B2930822.png)

![Ethyl 3'-methyl-5-oxo-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2930827.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2930837.png)